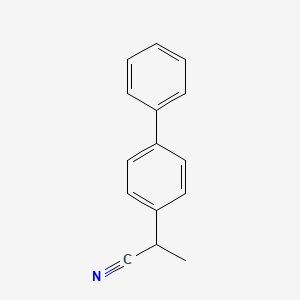
2-(4-Phenylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylphenyl)propanenitrile is an organic compound with the molecular formula C15H13N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: Nitriles can be oxidized to produce carboxylic acids.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used
科学研究应用
2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile: Similar structure but with a nitro group, which can alter its reactivity and applications.
2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(4-Phenylphenyl)propanenitrile is unique due to its specific arrangement of phenyl groups and the cyano group.
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3 |
InChI 键 |
JKTVGIDNYIWPRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


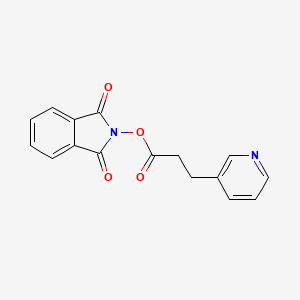

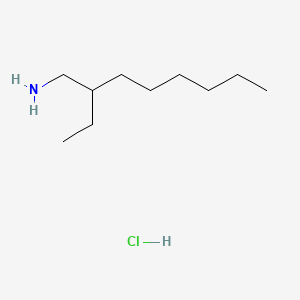
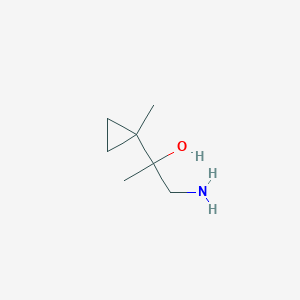
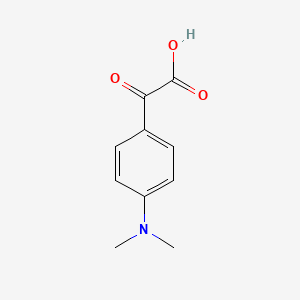
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)

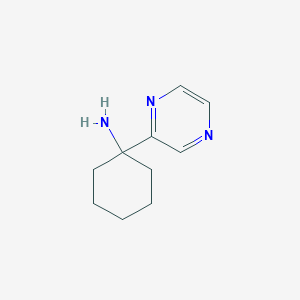
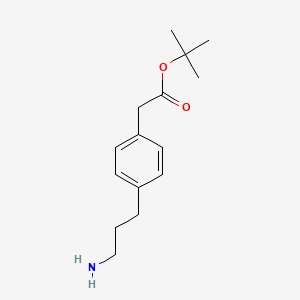
![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
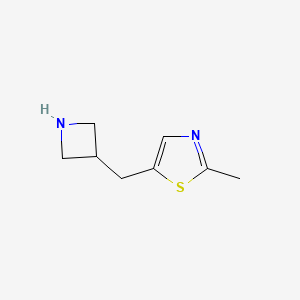
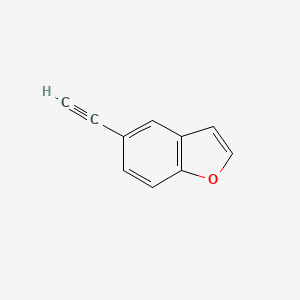
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
